molecular formula C26H34N2O6 B2564639 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide CAS No. 921524-11-0

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2564639
M. Wt: 470.566
InChI Key: XEJQMPVTIDQFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Unfortunately, the synthesis process for this specific compound is not available in the search results. It’s possible that this information is contained within specialized chemical databases or scientific literature .

Scientific Research Applications

Synthesis and Structure

A study on the dehydration of specific benzoic acids in boiling acetic or propionic anhydride led to the creation of novel fused pentacyclic systems. These products are significant for understanding the structural possibilities and synthetic pathways involving complex polycyclic systems, which could have implications in various scientific research areas, including material science and pharmaceuticals (Ukhin et al., 2011).

Pharmacological Evaluation

Research on serotonin-3 (5-HT3) receptor antagonists discovered potent compounds, highlighting the role of aromatic moieties in enhancing activity. This work contributes to the development of new therapeutic agents targeting the 5-HT3 receptor, which is relevant in conditions such as nausea, vomiting, and irritable bowel syndrome (Harada et al., 1995).

Enantioselective Synthesis

The enantioselective synthesis of the metabolites of a vasopressin V2 receptor antagonist showcases the importance of stereochemistry in drug metabolism and action. This research aids in understanding how different enantiomers of a drug can have varied biological activities, which is crucial for drug development and pharmacology (Matsubara et al., 2000).

Antibacterial and Anticancer Agents

The synthesis of benzoxepine-1,2,3-triazole hybrids and their evaluation as potential antibacterial and anticancer agents underline the compound's versatility. This research is pivotal for developing new treatments for bacterial infections and cancer, contributing to the broader field of medicinal chemistry (Kuntala et al., 2015).

Antidepressant/Anxiolytic and Anti-Nociceptive Effects

The development of novel 2-substituted 1,4-benzodiazepines for potential antidepressant and anxiolytic effects highlights the ongoing search for more effective and safer psychiatric medications. Such research is crucial for addressing the complex pharmacology of mood disorders and pain (Singh et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for research and application of this compound are not specified in the search results. This could be a topic of interest for further study .

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O6/c1-16(2)10-11-28-19-14-18(8-9-20(19)34-15-26(3,4)25(28)30)27-24(29)17-12-21(31-5)23(33-7)22(13-17)32-6/h8-9,12-14,16H,10-11,15H2,1-7H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJQMPVTIDQFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide

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